molecular formula C10H9BrO4 B6206869 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid CAS No. 1094284-44-2

3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid

Cat. No.: B6206869
CAS No.: 1094284-44-2
M. Wt: 273.1
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Description

3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid is a brominated organic compound that belongs to the class of dioxoindanes This compound is characterized by its bromine atom at the 7th position of the 1,3-dioxaindane ring and a propanoic acid group attached to the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid typically involves multiple steps, starting with the bromination of 1,3-dioxaindane. The bromination reaction is usually carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes to obtain the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid can be compared with other brominated dioxoindanes, such as 3-(7-bromo-1,3-dioxaindan-5-yl)methanol and 3-(7-bromo-1,3-dioxaindan-5-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one. While these compounds share structural similarities, this compound is unique in its propanoic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1094284-44-2

Molecular Formula

C10H9BrO4

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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